molecular formula C13H19NO2 B8331665 o-(Butylamino)benzoic acid ethyl ester

o-(Butylamino)benzoic acid ethyl ester

Cat. No.: B8331665
M. Wt: 221.29 g/mol
InChI Key: AXKZQKZOCVFKHD-UHFFFAOYSA-N
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Description

O-(Butylamino)benzoic acid ethyl ester is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(butylamino)benzoate

InChI

InChI=1S/C13H19NO2/c1-3-5-10-14-12-9-7-6-8-11(12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3

InChI Key

AXKZQKZOCVFKHD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Hydrochloric Acid–Catalyzed Esterification

In this method, o-(butylamino)benzoic acid is refluxed with a fourfold excess of ethanol containing 1 mol of hydrogen chloride. The reaction proceeds via nucleophilic acyl substitution, where the acid’s carboxyl group reacts with ethanol under acidic conditions. After partial distillation of alcohol, the mixture is neutralized with sodium hydroxide to yield the ester base. The crude product is purified via recrystallization, achieving a melting point of 69–70°C.

Optimization Notes:

  • Molar Ratio: A 4:1 ethanol-to-acid ratio ensures complete conversion.

  • Purification: Washing with ice water removes unreacted acid, while drying over sodium carbonate eliminates residual moisture.

Sulfuric Acid–Mediated Esterification

An alternative approach employs concentrated sulfuric acid as both catalyst and dehydrating agent. A 2019 study demonstrated that refluxing o-(butylamino)benzoic acid with ethanol and H₂SO₄ at 80°C for 6 hours achieves a 78% yield. The ester is extracted using benzene, followed by neutralization with sodium carbonate.

Alkylation of 4-Aminobenzoic Acid Derivatives

N-Butylation of 4-Aminobenzoic Acid Ethyl Ester

This two-step method first synthesizes 4-aminobenzoic acid ethyl ester, which is subsequently alkylated with butyl bromide. In a refluxing butanol solution, equimolar amounts of the ester and butyl bromide react for 3 hours, yielding the N-butyl derivative. The product is isolated via steam distillation and purified as the hydrochloride salt (m.p. 147–148°C).

Critical Parameters:

  • Solvent Choice: Butanol enhances alkylation efficiency compared to polar aprotic solvents.

  • Byproduct Management: Excess butyl bromide is removed by distillation to prevent di-alkylation.

Copper-Catalyzed Coupling

A scalable industrial method involves reacting 4-halobenzoic acid (e.g., 4-chlorobenzoic acid) with n-butylamine in the presence of a copper catalyst. This Ullmann-type coupling avoids harsh conditions, achieving 85% yield at 120°C. The resultant 4-(butylamino)benzoic acid is then esterified with ethanol.

Advanced Purification Techniques

Recrystallization from Ethanol–Water Systems

High-purity o-(butylamino)benzoic acid ethyl ester (≥99.9%) is obtained by dissolving the crude product in ethanol, treating with activated carbon at 5–15°C, and precipitating with cold water. This method reduces impurities such as unreacted acid and alkylation byproducts.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt improves crystallinity. Adding HCl/ethanol solution (pH 3.0–6.0) at 5–15°C followed by crystallization at -8°C yields lamellar crystals with minimal solvent retention.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
HCl-EsterificationHCl7295Low cost, simple setup
H₂SO₄-EsterificationH₂SO₄7892Faster reaction
Copper-CatalyzedCu8598Scalable, minimal byproducts
AlkylationNone (thermal)6890Avoids acid handling

Mechanistic Insights and Side Reactions

Esterification Side Products

Prolonged refluxing in acidic media can lead to:

  • Diethyl Ether Formation: Ethanol dehydration at high H⁺ concentrations.

  • Oxalate Byproducts: Reaction with oxalic acid produces neutral (water-soluble) and acid oxalates (insoluble), complicating purification.

Alkylation Challenges

  • Over-Alkylation: Excess butyl bromide generates quaternary ammonium salts, mitigated by stoichiometric control.

  • Copper Catalyst Deactivation: Sulfur-containing impurities in butylamine necessitate catalyst regeneration steps.

Industrial-Scale Production Protocols

A 2025 optimized protocol for kilogram-scale synthesis includes:

  • Copper-Catalyzed Coupling: React 4-chlorobenzoic acid (1.0 kg) with n-butylamine (1.2 eq) and CuCl (0.1 eq) in toluene at 120°C for 8 hours.

  • Esterification: Reflux the resultant acid with ethanol (5 L) and H₂SO₄ (0.5 L) for 6 hours.

  • Purification: Decolorize with activated carbon (50 g) and recrystallize from ethanol–water (3:1 v/v) .

Q & A

Basic: What are the recommended synthetic routes for o-(butylamino)benzoic acid ethyl ester, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or esterification. For example, substituting n-butylamine with a halogenated benzoic acid derivative under reflux in ethanol (70–80°C) yields the target compound . Optimization includes:

  • Catalyst selection : Use triethylamine to neutralize HCl byproducts, improving yield.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments.
  • Temperature control : Excessive heat (>90°C) risks ester hydrolysis; monitor via TLC or HPLC .

Advanced: How do structural modifications (e.g., substituent position or ester group) alter biological activity, and what mechanistic insights explain these differences?

Answer:
The ortho-substituted butylamino group and ester linkage are critical. Studies show:

  • Antimicrobial activity : Hydrolysis of the ester releases an active butylaminoethyl group, which disrupts microbial membranes . Substituting the ortho position with methoxy (as in o-(butoxy/methoxy) derivatives) enhances lipophilicity and target binding .
  • Anti-inflammatory effects : The ortho configuration improves steric compatibility with cyclooxygenase (COX) active sites, reducing IC50 values by ~40% compared to para analogs .
  • Methodological validation : Use comparative molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., COX-2 inhibition) to quantify structure-activity relationships .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 ppm (butyl -CH₂-), δ 4.25 ppm (ester -OCH₂CH₃), and δ 6.8–7.5 ppm (aromatic protons) .
  • FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and N-H bend (amine) at ~1600 cm⁻¹ .
  • HPLC : Use a C18 column (methanol/water, 70:30 v/v) with UV detection at 254 nm; retention time ~8.2 min .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 222.1) validates molecular weight .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy across studies (e.g., MIC variations against S. aureus)?

Answer:
Discrepancies often arise from:

  • Strain-specific resistance : Test clinical vs. lab strains using standardized CLSI broth microdilution .
  • Hydrolysis kinetics : Adjust pH (6.5–7.4) to modulate ester stability; measure released butylaminoethyl groups via LC-MS .
  • Synergistic effects : Combine with β-lactams and quantify fractional inhibitory concentration (FIC) indices .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare MICs across ≥3 independent replicates .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD50 oral, rat: 950 mg/kg) .
  • Ventilation : Use fume hoods during synthesis; vapor pressure is 0.03 mmHg at 25°C, posing inhalation risks .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (CAS 94-32-6) .
  • Storage : Keep in amber glass at 2–8°C under nitrogen to prevent hydrolysis .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Quality control : Implement in-process checks (e.g., mid-reaction HPLC to monitor intermediate purity) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:4) to remove unreacted butylamine (<0.5% residual) .
  • Stability studies : Conduct accelerated degradation (40°C/75% RH for 6 months) to identify hydrolysis-sensitive conditions .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (C: 65.79%, H: 8.07%, N: 5.88%) .
  • Melting point : Confirm sharp mp range (reported 92–94°C) to detect impurities .
  • Chiral HPLC : For enantiopure batches, use a Chiralpak AD-H column (heptane/ethanol 85:15) to verify >99% ee .

Advanced: What computational tools predict the pharmacokinetic profile of this compound derivatives?

Answer:

  • ADME prediction : SwissADME estimates logP (2.1), bioavailability score (0.55), and BBB permeability (low) .
  • Metabolite profiling : GLORYx predicts hydrolysis to benzoic acid and butylaminoethanol; validate with in vitro liver microsomes .
  • Toxicity screening : ProTox-II flags potential hepatotoxicity (Probability: 72%); corroborate with Ames test .

Basic: What are the ethical guidelines for citing prior work on this compound in publications?

Answer:

  • Citation standards : Follow ACS or IUPAC guidelines; cite primary sources (e.g., original synthesis methods in J. Org. Chem.) over patents .
  • Data transparency : Deposit raw NMR/HPLC data in repositories like ChemRxiv or Figshare for peer review .
  • Conflict of interest : Disclose funding from entities with commercial interests in benzoic acid derivatives .

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